molecular formula C11H17IO3 B13484694 Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13484694
M. Wt: 324.15 g/mol
InChI Key: RXIPSTOPSGUGMT-UHFFFAOYSA-N
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Description

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound that features a unique structure with an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.

Mechanism of Action

The mechanism of action of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The bicyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is an intriguing compound within the bicyclic family, notable for its unique three-dimensional structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C11H17IO3
Molecular Weight: 324.15 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1C2(CCC(O1)(CC2)CI)C(=O)OC

The compound features a bicyclo[2.2.2]octane core, which contributes to its rigidity and influences its chemical reactivity and biological interactions. The presence of the iodomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that are essential for synthetic applications in drug development.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core: This can be achieved through tandem reactions under mild conditions.
  • Introduction of the Iodomethyl Group: Accomplished via a substitution reaction using iodomethane.
  • Esterification: The final step involves esterifying the carboxylic acid group to yield the methyl ester.

These methods emphasize the importance of optimizing reaction conditions to achieve high yields and purity.

Antileishmanial Activity

A study on oxabicyclic derivatives revealed promising antileishmanial effects against Leishmania donovani, where compounds exhibited significant activity against both promastigote and amastigote forms of the parasite. The mechanism of action was suggested to involve apoptosis-like processes, highlighting the potential for similar structures to exhibit therapeutic effects .

Case Studies and Research Findings

Study Compound Activity Mechanism
This compoundPotential for drug developmentNucleophilic substitution
Methyl 4-(7-Hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoateAntileishmanialApoptosis-like death mechanism

These findings suggest that further investigation into this compound could reveal its potential as a lead compound for developing new therapeutic agents.

Properties

Molecular Formula

C11H17IO3

Molecular Weight

324.15 g/mol

IUPAC Name

methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3

InChI Key

RXIPSTOPSGUGMT-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(O1)(CC2)CI)C(=O)OC

Origin of Product

United States

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